molecular formula C27H28N2O3 B14999464 N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-phenoxy-N-phenylacetamide

N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-phenoxy-N-phenylacetamide

Cat. No.: B14999464
M. Wt: 428.5 g/mol
InChI Key: SHRGQDIZFCHWSK-UHFFFAOYSA-N
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Description

N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-phenoxy-N-phenylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-phenoxy-N-phenylacetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Acylation: The tetrahydroquinoline core is then acylated using 2-methylpropanoic acid chloride in the presence of a base such as triethylamine.

    Coupling with Phenoxy and Phenylacetamide Groups: The final step involves coupling the acylated tetrahydroquinoline with 2-phenoxy-N-phenylacetamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-phenoxy-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-phenoxy-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.

    Pharmacology: The compound can be studied for its potential therapeutic effects and mechanisms of action.

    Materials Science: It can be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-phenoxy-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-nitro-N-phenylbenzamide
  • N-(2-fluorophenyl)-N-[(2S,4R)-2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl]benzamide

Uniqueness

N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-phenoxy-N-phenylacetamide is unique due to its specific structural features, such as the combination of a tetrahydroquinoline core with phenoxy and phenylacetamide groups. This unique structure may confer distinct biological activities and physicochemical properties compared to similar compounds.

Properties

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-2-phenoxy-N-phenylacetamide

InChI

InChI=1S/C27H28N2O3/c1-3-26(30)28-20(2)18-25(23-16-10-11-17-24(23)28)29(21-12-6-4-7-13-21)27(31)19-32-22-14-8-5-9-15-22/h4-17,20,25H,3,18-19H2,1-2H3

InChI Key

SHRGQDIZFCHWSK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)COC4=CC=CC=C4)C

Origin of Product

United States

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